molecular formula C14H12N2OS B8774062 4-(Benzo[d]thiazol-2-ylmethoxy)aniline

4-(Benzo[d]thiazol-2-ylmethoxy)aniline

Cat. No.: B8774062
M. Wt: 256.32 g/mol
InChI Key: KCWSMMWAHNAHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]thiazol-2-ylmethoxy)aniline is an organic compound with the molecular formula C14H12N2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-mercaptobenzothiazole with 4-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the chloro group of 4-chloroaniline, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzo[d]thiazol-2-ylmethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzothiazol-2-yl)aniline
  • 4-(Benzothiazol-2-yl)phenol
  • 2-(Benzothiazol-2-yl)ethanol

Uniqueness

4-(Benzo[d]thiazol-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylmethoxy)aniline

InChI

InChI=1S/C14H12N2OS/c15-10-5-7-11(8-6-10)17-9-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9,15H2

InChI Key

KCWSMMWAHNAHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.56 g of 2-bromomethylbenzothiazole and 3.25 g of cesium carbonate were added to a solution of 2.17 g of 4-aminophenol in 70 ml of acetone, and the resulting mixture was stirred at room temperature for 8.5 hours, after which a further 3.25 g of cesium carbonate were added and the reaction mixture was stirred at room temperature for a further 4 hours. The reaction mixture was then filtered and the filtrate was concentrated by evaporation under reduced pressure. The resulting crude crystalline solid was purified by column chromatography through silica gel using a mixture of hexane and ethyl acetate as the eluent, initially using a gradient of the two solvents starting with a 1: 1 by volume mixture and changing to a final 3:2 by volume mixture to give 2.67 g (yield 52%) of the title compound as a solid having a melting point of 87° to 89° C.
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods II

Procedure details

15 ml of concentrated hydrochloric acid were carefully added to 4.99 g of O-(benzothiazol-2-ylmethyl)-4-nitrophenol [prepared as described in step (a) above] suspended in 100 ml of ethanol, with ice cooling, after which 8.26 g of stannous chloride were added in small portions to the resulting mixture at the same temperature. The temperature of the reaction mixture was then elevated to room temperature and the mixture stirred for 30 minutes at this temperature, before elevating the temperature further to 50° C. and stirring at this new temperature for a further 1.5 hours. At the end of this time 15 ml of concentrated hydrochloric acid and 8.26 g of stannous chloride were added to the reaction mixture and the resulting mixture was then stirred at 50° C. for 4 hours. The reaction mixture was then allowed to cool to room temperature, after which a saturated aqueous sodium hydroxide solution was added to the reaction mixture to adjust it to pH 10 and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with water, dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure to give a crude crystalline solid which was washed with a 10:1 by volume mixture of hexane and ethyl acetate to give 1.92 g (yield 43%) of the title compound as a solid having a melting point of 87° to 90° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
8.26 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
8.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
43%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.